molecular formula C18H34N2S5 B14656482 3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole CAS No. 53338-07-1

3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole

Cat. No.: B14656482
CAS No.: 53338-07-1
M. Wt: 438.8 g/mol
InChI Key: OHOUFTLYDXSBFQ-UHFFFAOYSA-N
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Description

3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole is a chemical compound with the molecular formula C₁₈H₃₄N₂S₅. It is characterized by the presence of disulfanyl groups and a thiadiazole ring, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole typically involves the reaction of 2,4,4-trimethylpentan-2-thiol with a thiadiazole precursor under controlled conditions. The reaction is facilitated by the presence of a suitable catalyst and requires specific temperature and pressure settings to ensure optimal yield . Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent quality and efficiency .

Chemical Reactions Analysis

3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules due to its reactive disulfanyl groups.

    Biology: The compound’s ability to form stable disulfide bonds makes it useful in studying protein folding and stability.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and materials, including lubricants and polymers.

Mechanism of Action

The mechanism of action of 3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole involves its ability to interact with thiol groups in proteins and other biomolecules. This interaction can lead to the formation of disulfide bonds, which can alter the structure and function of the target molecules. The compound’s effects are mediated through pathways involving oxidative stress and redox regulation .

Comparison with Similar Compounds

Similar compounds to 3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-th

Properties

CAS No.

53338-07-1

Molecular Formula

C18H34N2S5

Molecular Weight

438.8 g/mol

IUPAC Name

3,5-bis(2,4,4-trimethylpentan-2-yldisulfanyl)-1,2,4-thiadiazole

InChI

InChI=1S/C18H34N2S5/c1-15(2,3)11-17(7,8)24-22-13-19-14(21-20-13)23-25-18(9,10)12-16(4,5)6/h11-12H2,1-10H3

InChI Key

OHOUFTLYDXSBFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)SSC1=NSC(=N1)SSC(C)(C)CC(C)(C)C

Origin of Product

United States

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